![molecular formula C27H28N4O3 B1678393 Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate CAS No. 622795-76-0](/img/structure/B1678393.png)
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
Overview
Description
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is a chemical compound with the molecular formula C27H28N4O3 . It is also known by other names such as PIP-199 and has a molecular weight of 456.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, a pyridine ring, and an indole ring with a phenyl group . The exact 3D conformer and 2D structure can be found in chemical databases like PubChem .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are 456.21614077 g/mol . The topological polar surface area is 70.8 Ų . It has 34 heavy atoms .Scientific Research Applications
Inhibitor of FANCM-RMI
PIP-199 is the only reported small molecule inhibitor of FANCM-RMI . FANCM-RMI is a key protein-protein interaction that governs genome instability in the genetic disorders Fanconi Anemia and Bloom’s Syndrome .
Study of Alternative Lengthening of Telomeres (ALT)
PIP-199 has been used as a tool compound for studying the Alternative Lengthening of Telomeres (ALT) . ALT is a potential target for developing new cancer therapeutics .
Study of G-quadruplexes
G-quadruplexes are secondary structures formed in nucleic acids that play a role in various biological processes. PIP-199 has been used to study these structures .
Study of Pro-apoptotic Proteins
Pro-apoptotic proteins are involved in the process of programmed cell death. PIP-199 has been used in the study of these proteins .
Study of Quorum Sensing
Quorum sensing is a system of stimulus and response correlated to population density. PIP-199 has been used in the study of quorum sensing .
However, it’s important to note that recent studies have shown that PIP-199 immediately decomposes in common aqueous buffers and some organic solvents . Neither PIP-199 nor its more hydrolytically stable analogues show any observable activity in binding and competitive biophysical assays for FANCM-RMI . Therefore, it’s concluded that PIP-199 is not an effective tool compound for biological studies, and that apparent cellular activity likely arises from the nonspecific toxicity of breakdown products .
Mechanism of Action
Target of Action
PIP-199 is a selective inhibitor of the RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction . The RMI complex plays a crucial role in maintaining genome stability, and MM2 is the binding site of the RMI complex on the Fanconi anemia complementation group M protein (FANCM) .
Mode of Action
PIP-199 interacts with its targets by inhibiting the interaction between the FANCM and the RMI complex . This inhibition disrupts the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .
Biochemical Pathways
The primary biochemical pathway affected by PIP-199 is the Fanconi anemia (FA) DNA repair pathway . By inhibiting the interaction between FANCM and the RMI complex, PIP-199 disrupts this pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .
Pharmacokinetics
It is known that pip-199 is soluble in dmso
Result of Action
The primary result of PIP-199’s action is the potential sensitization of resistant tumors to DNA crosslinking chemotherapeutics . By disrupting the FA DNA repair pathway, PIP-199 may enhance the effectiveness of these chemotherapeutic agents .
Action Environment
It has been reported that pip-199 immediately decomposes in common aqueous buffers and some organic solvents . This suggests that the stability of PIP-199 may be influenced by the solvent used, and its efficacy may be affected by its chemical instability .
properties
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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